molecular formula C15H13N5O2 B2865528 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 886641-85-6

3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide

Cat. No. B2865528
CAS RN: 886641-85-6
M. Wt: 295.302
InChI Key: BUQWRFDDDZTKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H13N5O2 . It is a part of the quinazolinone and quinazoline derivatives, which are known for their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C15H13N5O2, an average mass of 295.296 Da, and a monoisotopic mass of 295.106934 Da .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Some compounds exhibited significant antibacterial and antifungal activities, characterized by spectral and elemental analysis, and featured inter and intramolecular hydrogen bonding (Priya et al., 2006). This suggests that similar benzamide compounds, such as 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide, could also possess antimicrobial properties.

Antidiabetic Potential

Research into benzamide derivatives has led to the identification of compounds with antidiabetic properties. A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives found a candidate drug for treating diabetes mellitus (Nomura et al., 1999). This underscores the potential for benzamide derivatives in developing new antidiabetic treatments.

Anticancer and Neuroprotective Activities

Novel benzamide compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties. Some derivatives exhibited COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for cancer treatment (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have shown selective inhibitory selectivity against histone deacetylase 6 (HDAC6), presenting a promising approach for Alzheimer's disease treatment (Lee et al., 2018).

Mechanism of Action

Target of Action

It is known that tetrazole derivatives, which this compound is a part of, have a wide range of medicinal activity and potential role in biosciences . They have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Tetrazole derivatives are known to exhibit a broad range of biological effects . This suggests that the compound may interact with its targets in a way that triggers various biological responses. The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad biological activity of tetrazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the broad biological activity of tetrazole derivatives , it is likely that this compound could have various effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interaction with these targets.

properties

IUPAC Name

3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-7-3-5-11(9-13)15(21)16-12-6-2-4-10(8-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWRFDDDZTKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.